

# comparing Odm-203 and dovitinib selectivity profiles

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A Comparative Guide to the Kinase Selectivity Profiles of **ODM-203** and Dovitinib

For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting efficacy and potential off-target effects. This guide provides an objective comparison of the selectivity profiles of two multi-kinase inhibitors, **ODM-203** and dovitinib, with a focus on their activity against Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

#### Introduction to the Inhibitors

**ODM-203** is a novel, orally available inhibitor that demonstrates equipotent activity against both FGFR and VEGFR families.[1][2][3] It is recognized for its high selectivity, with inhibitory effects concentrated on its primary targets.[1]

Dovitinib (TKI-258) is a multi-targeted tyrosine kinase inhibitor that blocks the activity of several classes of receptor tyrosine kinases (RTKs), including class III (e.g., FLT3, c-Kit), class IV (FGFRs), and class V (VEGFRs).[4][5][6] Its broader spectrum of activity distinguishes it from more selective inhibitors.[4]

#### **Comparative Kinase Inhibition Profile**

The selectivity of **ODM-203** and dovitinib has been evaluated in various biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency against different kinases.



**Biochemical IC50 Data** 

Kinase Target	ODM-203 IC50 (nM)	Dovitinib IC50 (nM)
FGFR Family		
FGFR1	11[7]	8[5][6]
FGFR2	16[7]	21[8]
FGFR3	6[7]	9[5][6]
FGFR4	35[7]	-
VEGFR Family		
VEGFR1	26[7]	10[5][6]
VEGFR2	9[7]	13[5][6]
VEGFR3	5[7]	8[5][6]
Key Off-Targets		
c-Kit	- -	2[5][6]
FLT3	-	1[5][6]
PDGFRα	<100[9]	27[5]
PDGFRβ	-	210[5]
CSF-1R	-	36[5][6]
RET	<100[9]	-
DDR1	<100[9]	-

<sup>&</sup>quot;-" indicates data not readily available in the cited sources.

### **Broad Kinase Panel Screening**

In a comprehensive in vitro screen against 317 human kinases at a 1  $\mu$ M concentration, the differing selectivity profiles of the two compounds were stark. **ODM-203** inhibited only 9 additional kinases by more than 70%.[9] In contrast, dovitinib inhibited 74 kinases under the



same conditions, highlighting its broader activity spectrum.[9] Of the few off-targets for **ODM-203**, six were inhibited with an IC50 of less than 100 nM, including DDR1, MAP4K4, MINK1, RET, PDGFRα, and SIK2.[9]

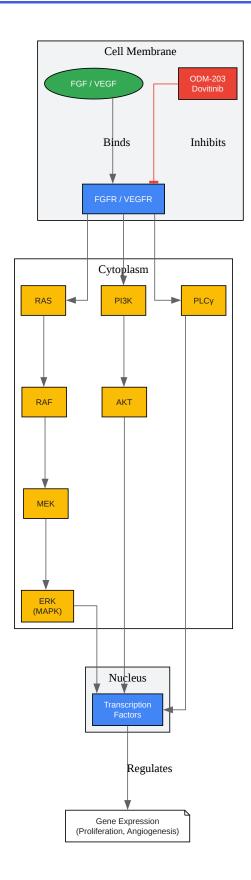
### **Signaling Pathways and Experimental Workflows**

To contextualize the activity of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental methods used to determine their selectivity.

#### **FGFR/VEGFR Signaling Pathway**

Both FGFR and VEGFR are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for cell proliferation, survival, and angiogenesis. Inhibition by compounds like **ODM-203** and dovitinib blocks these downstream signals.





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Simplified FGFR/VEGFR Signaling Pathway

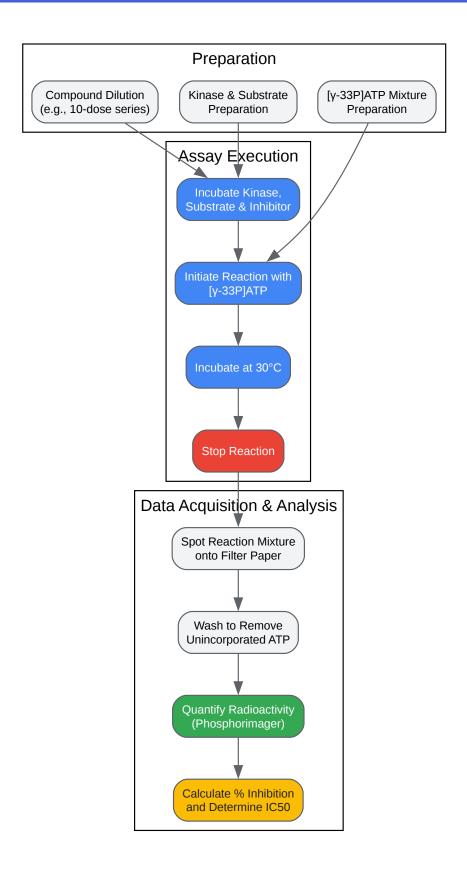


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#### In Vitro Kinase Selectivity Profiling Workflow

The determination of kinase inhibitor selectivity typically follows a standardized workflow, often utilizing radiometric assays. This involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase in the presence of the inhibitor.





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General Workflow for Radiometric Kinase Assay



#### **Experimental Protocols**

The IC50 values and selectivity data presented are predominantly derived from in vitro biochemical assays.

Radiometric Kinase Assay (Used for **ODM-203** and Dovitinib Profiling):

This method is considered a gold standard for directly measuring kinase activity.[10]

- Reaction Setup: Specific kinase/substrate pairs are prepared in a standard reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1 mM Na3VO4, 2 mM DTT).[11]
- Inhibitor Addition: The test compounds (ODM-203 or dovitinib) are added in a series of concentrations.
- Reaction Initiation: The kinase reaction is initiated by adding a mix of unlabeled ATP and radiolabeled ATP (e.g., [γ-33P]ATP).[9][11] The ATP concentration is often kept at or near the Km value for each kinase to ensure accurate potency measurement.[12]
- Incubation: The reaction mixtures are incubated for a set period (e.g., 30 minutes at 30°C) to allow for substrate phosphorylation.[13]
- Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated radiolabeled ATP, typically by spotting the mixture onto phosphocellulose filter paper which binds the substrate.[10][13]
- Quantification: The amount of radioactivity incorporated into the substrate is measured using a phosphorimager.[13] Kinase activity is then expressed as the percentage of remaining activity compared to a vehicle control, and IC50 values are calculated from the doseresponse curves.[9]

## **Selectivity Profile Comparison**

Target Potency: Both ODM-203 and dovitinib are potent inhibitors of FGFR and VEGFR family kinases, with IC50 values in the low nanomolar range.[1][5] ODM-203 is described as equipotent against both families, meaning it inhibits them with similar potency.[1][2]



- Selectivity: The most significant difference lies in their selectivity. **ODM-203** is a highly selective inhibitor, with minimal off-target activity in broad kinase screening.[9] This suggests a lower potential for side effects mediated by inhibition of other kinases.
- Off-Target Profile: Dovitinib is a multi-targeted inhibitor with significant activity against other RTK families, notably FLT3 and c-Kit, as well as PDGFR and CSF-1R.[4][6] This broader profile may offer therapeutic advantages in cancers driven by these additional targets but also increases the likelihood of off-target effects.[14] The inhibition of 74 kinases in a large panel screen, compared to just 9 for ODM-203, quantitatively underscores this difference.[9]

#### Conclusion

**ODM-203** and dovitinib are both potent inhibitors of the key pro-angiogenic and oncogenic kinases, FGFR and VEGFR. The primary distinction between them is their selectivity profile. **ODM-203** is a highly selective, equipotent inhibitor of the FGFR and VEGFR families with a narrow off-target profile. Dovitinib, while also potent against FGFRs and VEGFRs, exhibits a much broader range of activity against other kinase families. This fundamental difference is critical for researchers selecting an inhibitor for a specific biological question or for drug development professionals considering the therapeutic window and potential side effect profile of a clinical candidate. The choice between a highly selective inhibitor like **ODM-203** and a multi-targeted agent like dovitinib will depend on the specific research or clinical context.

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